3-bromo-N-isopropyl-4-methoxybenzenesulfonamide
Overview
Description
“3-bromo-N-isopropyl-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C10H14BrNO3S. It contains a benzene ring substituted with a bromo group, a methoxy group, and a sulfonamide group. The isopropyl group is attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its molecular formula. It would have a benzene ring core, with the bromo, methoxy, and sulfonamide groups attached at the 3, 4, and 1 positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and similar compounds. It would likely be a solid at room temperature, with a molecular weight of 308.19 .Scientific Research Applications
Brominated Compounds in Scientific Research
Novel Brominated Flame Retardants
A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This review emphasizes the need for more research on the occurrence, environmental fate, and toxicity of NBFRs, noting significant knowledge gaps for many compounds within this category. The study calls for optimized analytical methods and further research on indoor environments and potential leaching sources of NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).
Sulfonamide-Based Compounds in Scientific Research
Synthesis and Applications
Research work summarized the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The review discusses the development of unique polyheterocyclic compounds and multifunctional click cycloalkyne agents, indicating the versatility of sulfonamide derivatives in organic synthesis and potential pharmaceutical applications (Kaneda, 2020).
Medicinal Chemistry of Sulfonamides
Another study provides a comprehensive review of sulfonamide-based research, highlighting the broad bioactive spectrum of sulfonamide derivatives after structural modifications. This includes applications in antimicrobial, anticancer, anti-inflammatory, and other medicinal agents, showcasing the development value and active research in sulfonamide-based drug design (Shichao et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are known to interact with benzylic positions in biochemical reactions .
Mode of Action
The compound’s mode of action involves a free radical reaction . The initiating step involves the loss of the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the brominated compound .
Biochemical Pathways
The compound’s interaction with benzylic positions suggests it may influence pathways involving aromatic compounds .
Properties
IUPAC Name |
3-bromo-4-methoxy-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-7(2)12-16(13,14)8-4-5-10(15-3)9(11)6-8/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZOQYPXSJVWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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